(Pyrrolidin-3-yl)methyl acetate
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Overview
Description
(Pyrrolidin-3-yl)methyl acetate is an organic compound featuring a pyrrolidine ring attached to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yl)methyl acetate typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride. The process can be summarized as follows:
Step 1: Pyrrolidine reacts with acetic anhydride or acetyl chloride.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: (Pyrrolidin-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: (Pyrrolidin-3-yl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrrolidine derivatives.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (Pyrrolidin-3-yl)methyl acetate exerts its effects is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the acetate group, used widely in organic synthesis.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidin-2-one: A lactam derivative with different reactivity and applications.
Uniqueness: (Pyrrolidin-3-yl)methyl acetate is unique due to the presence of both the pyrrolidine ring and the acetate group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)10-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRHCERDEJCGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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